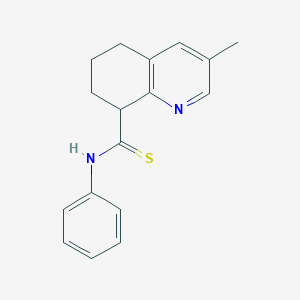
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-3-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE is an organic compound with the molecular formula C₁₇H₁₈N₂S. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with phenyl isothiocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-Tetrahydro-3-methylquinoline
- 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione/one derivatives
Uniqueness
3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE is unique due to the presence of both a tetrahydroquinoline core and a thioamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
60169-60-0 |
|---|---|
Formule moléculaire |
C17H18N2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-methyl-N-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C17H18N2S/c1-12-10-13-6-5-9-15(16(13)18-11-12)17(20)19-14-7-3-2-4-8-14/h2-4,7-8,10-11,15H,5-6,9H2,1H3,(H,19,20) |
Clé InChI |
WDTCSFURKBFXHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CCC2)C(=S)NC3=CC=CC=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



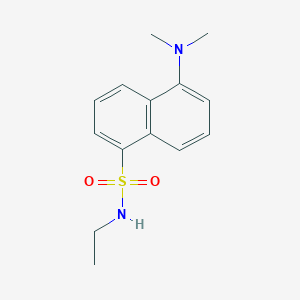
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
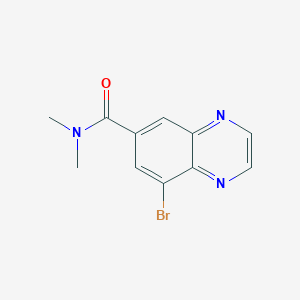
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)
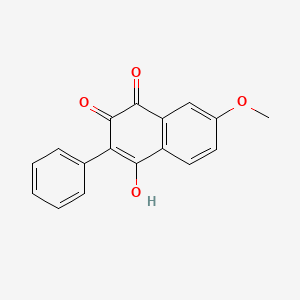
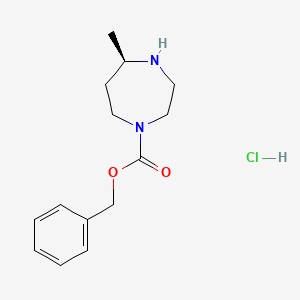
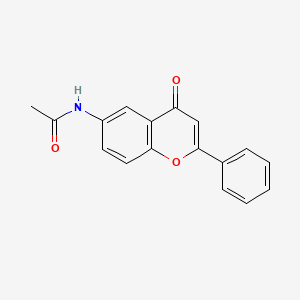

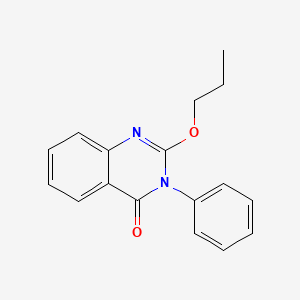
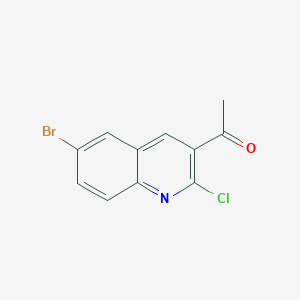
![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
